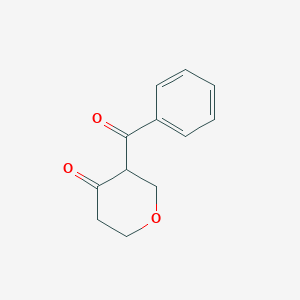

3-Benzoyloxan-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-benzoyloxan-4-one |

InChI |

InChI=1S/C12H12O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

GMRZVXDFLOOCLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyloxan 4 One and Analogous Structures

Strategies for Tetrahydropyran-4-one Ring Construction

The construction of the tetrahydropyran-4-one ring is a foundational step in the synthesis of the target molecule. Several elegant strategies have been devised, primarily centered around cyclization reactions and, to a lesser extent, ring expansion or contraction approaches.

Cyclization reactions represent the most direct and widely employed method for assembling the tetrahydropyran-4-one skeleton. These reactions form the heterocyclic ring by creating one or more new bonds within an acyclic precursor.

One of the most powerful techniques is the Prins cyclization . A notable variation involves the perrhenic acid (O3ReOH)-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols with aldehydes to directly and stereoselectively synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.orgrsc.org This method is compatible with a range of aliphatic and aromatic aldehydes, providing moderate to good yields. rsc.orgrsc.org The reaction is thought to proceed through the decomposition of an unstable gem-chloro perrhenate (B82622) ester intermediate. rsc.org Dichloromethane is often the solvent of choice for this transformation. rsc.org

Another significant approach is the silyl (B83357) enol ether Prins cyclization . This diastereoselective method allows for the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones through the condensation of a hydroxy silyl enol ether with an aldehyde. psu.eduacs.org This reaction is tolerant of many functional groups and can create a quaternary center at the C-3 position with good diastereoselectivity. psu.eduacs.org The stereochemical outcome is consistent with a chair-like transition state. psu.edu Optimized conditions often involve using a Lewis acid like BF3·OEt2 or TMSOTf at low temperatures (-78 °C) in dichloromethane. psu.eduacs.org

The Maitland-Japp reaction has also been extended to synthesize highly functionalized dihydropyran-4-ones, which can then be stereoselectively converted to tetrahydropyran-4-ones. rsc.org For instance, treatment of dihydropyran-4-ones with L-Selectride® can yield 2,6-cis-tetrahydropyran-4-ones with excellent diastereoselectivity. rsc.org

Other important cyclization strategies include:

Hetero-Diels-Alder reactions , which are efficient for accessing 2,6-disubstituted tetrahydropyran-4-one derivatives. nih.gov

Oxa-Michael condensation . rsc.org

Aldol-type cyclization . rsc.org

Petasis-Ferrier rearrangement . rsc.org

Radical cyclization , as demonstrated in the synthesis of a tetrahydropyran (B127337) derivative of neopeltolide. nih.gov

Table 1: Comparison of Cyclization Strategies for Tetrahydropyran-4-one Synthesis

| Method | Key Features | Stereoselectivity | Catalyst/Reagent | Ref. |

| Prins Cyclization | Direct synthesis from 3-chlorohomoallylic alcohols and aldehydes. | Generally cis-2,6-disubstituted. | Perrhenic acid (O3ReOH). | rsc.orgrsc.org |

| Silyl Enol Ether Prins Cyclization | Condensation of hydroxy silyl enol ethers and aldehydes; tolerates various functional groups. | High diastereoselectivity for cis-2,6-disubstituted products; can form C-3 quaternary centers. | Lewis acids (e.g., BF3·OEt2, TMSOTf). | psu.eduacs.org |

| Maitland-Japp Reaction | Forms dihydropyran-4-ones, which are then reduced. | Excellent 2,6-cis-diastereoselectivity upon reduction. | L-Selectride® for reduction step. | rsc.org |

| Hetero-Diels-Alder Reaction | Efficient for 2,6-disubstituted derivatives. | Dependent on diene, dienophile, and catalyst. | Lewis acids (e.g., chiral chromium(III) catalysts). | nih.gov |

While less common than cyclization, ring expansion or contraction reactions can also be utilized to form the tetrahydropyran-4-one core. These methods involve the rearrangement of a pre-existing cyclic system to the desired six-membered ring. For instance, certain cyclobutane (B1203170) derivatives can undergo ring expansion to form tetrahydropyran rings. ntu.edu.sg

Introduction and Manipulation of the Benzoyl Group

Once the tetrahydropyran-4-one ring is established, the next critical step is the introduction and, if necessary, manipulation of the benzoyl group at the 3-position.

Direct acylation of a pre-formed tetrahydropyran-4-one is a common strategy. This typically involves the formation of an enolate at the C-3 position, followed by trapping with a benzoylating agent. However, controlling the regioselectivity of enolate formation can be challenging. rsc.org

Alternatively, if the tetrahydropyran-4-one is synthesized with a hydroxyl group at the C-3 position, standard esterification procedures can be employed to introduce the benzoyl group. This involves reacting the 3-hydroxy-tetrahydropyran-4-one with benzoyl chloride or benzoic anhydride, often in the presence of a base.

Achieving regioselective functionalization at the C-3 position of the tetrahydropyran-4-one ring is a significant synthetic hurdle. Direct enolate formation can lead to a mixture of C-3 and C-5 functionalized products. rsc.org

One approach to overcome this is through the Maitland-Japp reaction, which can be used to generate dihydropyran-4-ones. These intermediates can undergo conjugate addition of a hydride, and the resulting enolate can be trapped with an electrophile, leading to 3,3,6-trisubstituted tetrahydropyran rings. rsc.orgrsc.org This provides a handle for introducing functionality specifically at the C-3 position.

Development of Stereoselective Synthetic Pathways

The control of stereochemistry is paramount in the synthesis of complex molecules like 3-benzoyloxan-4-one, which can possess multiple stereocenters. Many of the modern synthetic methods for constructing the tetrahydropyran-4-one ring are designed with stereoselectivity in mind.

The silyl enol ether Prins cyclization is a powerful tool for establishing stereocenters, including quaternary ones, with a high degree of diastereoselectivity. psu.eduacs.org The stereochemical outcome is often predictable, arising from a chair-like transition state. psu.edu

Similarly, the Prins cyclization of 3-chlorohomoallylic alcohols and the reduction of dihydropyran-4-ones derived from the Maitland-Japp reaction are known to produce specific diastereomers with high selectivity. rsc.orgrsc.orgrsc.org

For the synthesis of 2,6-trans-tetrahydropyran-4-ones, the stereoselective addition of Gilman cuprates to 6-substituted-2H-dihydropyran-4-ones has proven effective. rsc.org

Table 2: Stereoselective Strategies in Tetrahydropyran-4-one Synthesis

| Strategy | Target Stereochemistry | Key Transformation | Ref. |

| Silyl Enol Ether Prins Cyclization | cis-2,6-disubstituted; C-3 quaternary centers | Cyclization via chair-like transition state | psu.eduacs.org |

| O3ReOH-catalyzed Prins Cyclization | cis-2,6-disubstituted | Cyclization of 3-chlorohomoallylic alcohols | rsc.orgrsc.org |

| Maitland-Japp followed by Reduction | 2,6-cis-disubstituted | Hydride addition to dihydropyran-4-one | rsc.org |

| Maitland-Japp followed by Cuprate Addition | 2,6-trans-disubstituted | Conjugate addition of Gilman cuprates to dihydropyran-4-one | rsc.org |

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules like this compound, avoiding the use of stoichiometric chiral auxiliaries. Various catalytic systems can be envisioned for the asymmetric construction of the substituted oxan-4-one ring.

One potential approach involves the asymmetric α-functionalization of a pre-formed oxan-4-one core. For instance, the direct asymmetric α-benzoyloxylation of cyclic ketones has been achieved using chiral primary amine catalysts derived from cinchona alkaloids. This method, employing dibenzoyl peroxide as the benzoyl source, can yield α-benzoyloxy ketones with high enantioselectivity (up to 96% ee) colab.ws. Adapting this to an oxan-4-one substrate could provide a direct route to an enantioenriched precursor of this compound.

Another strategy is the chemoenzymatic cascade for the formal asymmetric α-benzylation of cyclic ketones. This one-pot process combines an organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase (ER)-catalyzed enantioselective reduction to produce α-benzyl cyclic ketones in high yields and excellent enantioselectivities (up to 99% ee) tudelft.nlnih.govresearchgate.netproquest.com. By using benzaldehyde (B42025) in the aldol condensation step with oxan-4-one, a 3-benzylideneoxan-4-one intermediate would be formed, which could then be enantioselectively reduced by a suitable ene-reductase. Subsequent oxidation of the benzylic position would yield the target this compound.

Furthermore, enantioselective hetero-Diels-Alder reactions are a cornerstone for the synthesis of dihydropyran-4-ones. Chiral Lewis acid catalysts, such as BINOLate-zinc complexes or chromium-salen complexes, can effectively catalyze the reaction between Danishefsky's diene and aldehydes to afford 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantiomeric excess organic-chemistry.org. Subsequent modification at the C3 position would be necessary to introduce the benzoyl group.

Table 1: Asymmetric Catalytic Approaches for Analogous Structures

| Catalytic System | Reaction Type | Substrate Example | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Cinchona Alkaloid-derived Primary Amine | α-Benzoyloxylation | Cyclohexanone | α-Benzoyloxycyclohexanone | Up to 96% colab.ws |

| Organobismuth catalyst & Ene-Reductase | Aldol Condensation/Reduction | Cyclohexanone & Benzaldehyde | α-Benzylcyclohexanone | Up to 99% tudelft.nlnih.gov |

| BINOLate-Zinc Complex | Hetero-Diels-Alder | Danishefsky's diene & Aldehydes | 2-Substituted Dihydropyran-4-one | Up to 98% organic-chemistry.org |

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. A chiral auxiliary is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the tetrahydropyranone ring or the introduction of the benzoyl group. For example, sulfoxides can act as effective chiral auxiliaries. The asymmetric synthesis of a substituted tetrahydropyran ring has been described using a sulfoxide (B87167) as a chiral auxiliary, involving the acid-catalyzed cyclization of an enantiopure sulfinyl hydroxy ketone precursor nih.gov.

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. While typically used for stereoselective alkylations and aldol reactions of carboxylic acid derivatives, analogous strategies could be devised for precursors to the oxan-4-one ring system.

A plausible sequence could involve the conjugate addition of a nucleophile to an α,β-unsaturated system bearing a chiral auxiliary, which sets a stereocenter that then directs the cyclization to form the oxan-4-one ring. Alternatively, an enolate derived from an oxan-4-one appended with a chiral auxiliary could be acylated with a benzoylating agent.

Table 2: Chiral Auxiliary Applications in Heterocyclic Synthesis

| Chiral Auxiliary | Reaction Type | Application |

|---|---|---|

| Sulfoxide | Cyclization | Asymmetric synthesis of tetrahydropyran rings nih.gov. |

| Evans Oxazolidinone | Alkylation/Aldol | Stereoselective synthesis of various chiral building blocks. |

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Performing reactions without a solvent, or in minimal solvent, can significantly reduce waste and simplify purification procedures. Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free and catalyst-free one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones with quantitative yields Current time information in Bangalore, IN.. Grinding techniques have also been used for the solvent-free synthesis of pyrano[4,3-b]pyrans organic-chemistry.org. These methods could potentially be adapted for the condensation reactions required to assemble the this compound scaffold. For instance, a solid-state reaction between a suitable 1,5-dicarbonyl precursor or a related Michael addition followed by cyclization could be explored under solvent-free conditions.

The use of sustainable, non-toxic, and readily available reagents is a key aspect of green chemistry. Water is an ideal solvent for many reactions due to its non-toxic and non-flammable nature. The Prins cyclization of homoallylic alcohols with aldehydes has been efficiently catalyzed by phosphomolybdic acid in water at room temperature to provide tetrahydropyran-4-ol derivatives organic-chemistry.org. This highlights the potential for aqueous-based methods in the synthesis of the oxan-4-one core.

Furthermore, the use of eco-friendly coupling reagents like T3P (propane phosphonic acid anhydride) as a water scavenger in the synthesis of N-alkenylated heterocycles from ketones demonstrates a move away from more hazardous dehydrating agents rsc.org. Oxone, a green and safe oxidant, has been used for the Baeyer-Villiger oxidation of cyclic ketones to lactones in buffered water, a reaction that could be relevant for modifications of the oxan-4-one ring or its precursors proquest.com.

Total Synthesis and Semisynthesis of Related Natural Products

The tetrahydropyran-4-one motif is found in a variety of natural products with significant biological activity nih.gov. While no natural products containing the specific this compound structure have been prominently reported, the synthetic strategies developed for related natural products can provide valuable insights.

Natural products such as neopeltolide, which contains a substituted tetrahydropyran ring, have been the target of numerous total syntheses. Strategies employed for the construction of its tetrahydropyran-4-one core include Prins-type macrocyclizations and hetero-Diels-Alder reactions nih.govmdpi.com. For example, a Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde can produce a pyran–dioxinone fused product that is then converted to a tetrahydropyran-4-one nih.gov.

The total synthesis of diospongin B, a natural product containing a 2,6-trans-tetrahydropyran-4-one, was achieved from a 6-substituted-2H-dihydropyran-4-one derived from a Maitland-Japp reaction. The key transformations included stereoselective conjugate addition of nucleophiles whiterose.ac.ukrsc.org.

Semisynthesis, starting from a readily available natural product or a biosynthetically produced intermediate, is another powerful approach. For instance, precursor-directed biosynthesis and mutasynthesis allow for the generation of novel analogues of polyketide natural products, some of which feature pyrone rings np-mrd.org. A similar approach could theoretically be envisioned to introduce a benzoyl or related aromatic acyl group into a biosynthetic pathway that produces an oxan-4-one scaffold.

The synthesis of pyrophen (B166695) and campyrones A-C, natural products from Aspergillus niger, involved a vinylogous Claisen condensation and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring nih.gov. While structurally different, these strategies showcase the chemical diversity that can be accessed from common building blocks.

In the context of this compound, a hypothetical semisynthetic route could involve the enzymatic or chemical modification of a natural product containing a simpler oxan-4-one core, for example, through a targeted C-H activation/functionalization at the C3 position.

Chemical Reactivity and Transformations of 3 Benzoyloxan 4 One

Reactions Involving the Ketone Functionality at C-4

The carbonyl group of the ketone at the C-4 position is a key electrophilic center, susceptible to attack by a variety of nucleophiles.

The most fundamental reaction of the C-4 ketone is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.org This process changes the hybridization of the C-4 carbon from sp² to sp³ and results in the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol. youtube.com

Hydride Reductions: Reducing agents that act as hydride sources can reduce the ketone to a secondary alcohol. The choice of reagent can be crucial. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to alcohols. saskoer.ca In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would also reduce the ketone. saskoer.ca However, LiAlH₄ is often powerful enough to also cleave the ester group, a reaction that will be discussed later. The use of milder or more sterically hindered hydride reagents can offer greater selectivity for the ketone.

Organometallic Additions: Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to add to the C-4 carbonyl. nih.gov This reaction is a powerful method for forming new carbon-carbon bonds, converting the ketone into a tertiary alcohol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. youtube.com

The following table summarizes the expected outcomes of nucleophilic addition to the C-4 ketone.

| Reagent | Reagent Type | Expected Product at C-4 |

| Sodium Borohydride (NaBH₄) | Hydride | 4-Hydroxy-3-benzoyloxane |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride | Potential for both ketone reduction and ester cleavage |

| Methylmagnesium Bromide (CH₃MgBr) | Organometallic | 4-Hydroxy-4-methyl-3-benzoyloxane |

| Phenyllithium (C₆H₅Li) | Organometallic | 4-Hydroxy-4-phenyl-3-benzoyloxane |

Table 1: Expected Products from Nucleophilic Addition to the C-4 Ketone.

Condensation reactions involve the C-4 ketone acting as an electrophile, typically reacting with an enol or enolate to form a new carbon-carbon bond, often followed by dehydration. uwindsor.ca

Aldol (B89426) Condensation: In a directed Aldol condensation, the enolate of a different ketone or aldehyde could be used to attack the C-4 carbonyl of 3-Benzoyloxan-4-one. This would result in the formation of a β-hydroxy ketone adduct. Under dehydrating conditions (acidic or basic), this adduct can eliminate water to form an α,β-unsaturated ketone. mdpi.com The success of such a reaction often depends on preventing the self-condensation of the enolate source.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the Aldol condensation that involves the reaction of a ketone with an active methylene (B1212753) compound (a compound with an acidic CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. mdpi.com Reacting this compound with a compound like diethyl malonate or malononitrile (B47326) would be expected to yield a condensed product with a new double bond at the C-4 position. Dehydration is often spontaneous in these reactions.

The table below outlines potential condensation reaction partners.

| Condensation Type | Reagent | Expected Product |

| Aldol | Acetone (as enolate) | 5-(1-Hydroxy-3-(benzoyloxy)oxan-4-yl)propan-2-one |

| Aldol (with dehydration) | Benzaldehyde (B42025) | 3-(Benzoyloxy)-5-benzylideneoxan-4-one |

| Knoevenagel | Diethyl Malonate | Diethyl 2-(3-(benzoyloxy)oxan-4-ylidene)malonate |

| Knoevenagel | Malononitrile | 2-(3-(Benzoyloxy)oxan-4-ylidene)malononitrile |

Table 2: Potential Condensation Reactions at the C-4 Ketone.

While the C-4 ketone has protons at the adjacent C-5 position, the proton at the C-3 position is significantly more acidic. This is due to its position between two electron-withdrawing carbonyl groups (the C-4 ketone and the C-3 benzoyl ester), a classic β-dicarbonyl arrangement. Abstraction of this proton with a suitable base readily forms a resonance-stabilized enolate.

This enolate is a potent nucleophile, with the negative charge delocalized onto the C-3 carbon and the oxygens of both carbonyl groups. Reactions with electrophiles typically occur at the C-3 carbon, providing a route to α-functionalized products. This is a common strategy for the synthesis of complex heterocyclic β-keto esters. tandfonline.comnih.gov

Alkylation and Acylation: The enolate can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. The selection of a non-nucleophilic, strong base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate before the electrophile is added, minimizing side reactions.

The following table details potential alpha-functionalization reactions.

| Reagent | Electrophile Type | Expected Product |

| Methyl Iodide (CH₃I) | Alkyl Halide | 3-Benzoyloxy-3-methyloxan-4-one |

| Benzyl (B1604629) Bromide (BnBr) | Alkyl Halide | 3-Benzoyloxy-3-benzyloxan-4-one |

| Acetyl Chloride (AcCl) | Acyl Halide | 3-Acetyl-3-benzoyloxyoxan-4-one |

| Bromine (Br₂) | Halogen | 3-Benzoyloxy-3-bromooxan-4-one |

Table 3: Alpha-Functionalization at the C-3 Position via Enolate Chemistry.

Reactions Involving the Benzoyl Ester Moiety

The benzoyl ester at C-3 provides another center of reactivity, primarily involving nucleophilic acyl substitution.

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. nih.gov

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate (benzoate) and the enolate of 3-hydroxyoxan-4-one.

Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more electrophilic for attack by water.

In both cases, the initial product is a β-keto acid. Such compounds are often unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to yield tetrahydropyran-4-one.

Transesterification: This reaction involves the conversion of one ester into another. masterorganicchemistry.com By treating this compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst, the benzoyl group can be exchanged. psu.edumdpi.com For example, reaction with methanol would yield methyl benzoate (B1203000) and 3-hydroxyoxan-4-one (which exists in equilibrium with its keto tautomer, tetrahydropyran-3,4-dione). Using a large excess of the new alcohol drives the equilibrium toward the products. mdpi.com

| Reaction | Conditions | Expected Products |

| Hydrolysis | H₃O⁺, heat | Benzoic Acid + Tetrahydropyran-4-one (after decarboxylation) |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | Benzoic Acid + Tetrahydropyran-4-one (after decarboxylation) |

| Transesterification | CH₃OH, H⁺ or NaOCH₃ | Methyl Benzoate + 3-Hydroxyoxan-4-one |

| Transesterification | (CH₃)₃COH, H⁺ or KOC(CH₃)₃ | tert-Butyl Benzoate + 3-Hydroxyoxan-4-one |

Table 4: Hydrolysis and Transesterification of the Benzoyl Ester.

In the context of this compound, a hypothetical rearrangement could be envisioned. Under certain conditions, particularly those that favor enolization, it is conceivable that a 1,3-migration of the benzoyl group could occur from the enol-oxygen to another nucleophilic position within the molecule, although this is speculative. Studies on other heterocyclic systems have shown that benzoyl groups can migrate under specific catalytic conditions, such as in the synthesis of 3-benzoyl-2-phenylbenzofurans or in rearrangements of N-phosphinoyl-O-sulphonylhydroxylamines where benzyl group migration was observed. researchgate.netunibo.itrsc.org Such a rearrangement in this compound would likely require specific promotion, for example, via Lewis or Brønsted acid catalysis, to facilitate the formation of a suitable intermediate. rsc.org

Transformations of the Oxane Ring System

The oxane ring in this compound, a tetrahydropyran (B127337) system, is subject to a variety of chemical transformations that can alter its structure and lead to new molecular scaffolds. These reactions include dehydrogenation to introduce unsaturation, cleavage of the ring, and modification of the ring's core heteroatom.

Dehydrogenation of the oxane ring can introduce double bonds, leading to dihydropyran or fully aromatic pyran derivatives. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent widely used for such transformations. nih.govrsc.org DDQ is particularly effective in the dehydrogenation of hydroaromatic compounds to their aromatic counterparts and for creating α,β-unsaturated carbonyl compounds from saturated ketones. nih.govasccollegekolhar.in

The reaction with DDQ typically proceeds in an inert solvent like benzene (B151609) or dioxane and involves a hydride transfer mechanism from the substrate to the quinone. nih.govasccollegekolhar.in For a saturated heterocyclic system like the oxane ring in this compound, DDQ can facilitate the removal of hydrogen atoms to form a more conjugated system. This process has been successfully applied to other nitrogen and oxygen-containing heterocycles, such as the conversion of oxazolidines to oxazoles. beilstein-journals.org

The application of DDQ to this compound could be expected to yield several products depending on the reaction conditions. The initial dehydrogenation would likely form a 3-benzoyl-5,6-dihydro-2H-pyran-4-one. Further oxidation could lead to the corresponding 4-hydroxypyrone derivative through aromatization. asccollegekolhar.in The progress of the reaction can often be monitored visually, as the DDQ solution loses its characteristic color upon reduction to the hydroquinone. asccollegekolhar.in

Table 1: Selected Dehydrogenation Reactions using DDQ

| Substrate Type | Reagent | Product Type | Reference |

| Hydroaromatic Compounds | DDQ | Aromatic Compounds | orgsyn.org |

| Ketones | DDQ | α,β-Unsaturated Ketones | asccollegekolhar.in |

| Oxazolidines | DDQ | Oxazoles | beilstein-journals.org |

| Benzylic Alcohols | DDQ | Carbonyl Compounds | orgsyn.org |

The oxane ring, as a cyclic ether, can undergo ring-opening reactions under various conditions, a process driven by the release of ring strain, although less pronounced than in smaller rings like epoxides. unizin.org These reactions can be catalyzed by acids or bases and can also be initiated by more complex transformations.

Acid-catalyzed cleavage of ethers typically requires strong acids, but the presence of the ketone and benzoyl groups in this compound can influence the ring's stability and reactivity. More specific to the structural class of this compound are the ring-opening transformations observed in related 4-pyrone systems. encyclopedia.pub For instance, a common strategy involves the initial epoxidation of the pyrone double bond, followed by acid- or base-catalyzed ring-opening or rearrangement of the resulting epoxide. researchgate.netresearchgate.net This can lead to the formation of hydroxylated pyrones or even ring-contracted furan (B31954) derivatives. researchgate.net

Another pathway for ring cleavage involves nucleophilic attack. Reactions of acyl-4-pyrones with primary amines can lead to a Michael addition followed by a ring-opening cascade, yielding polycarbonyl Schiff bases. researchgate.net Such reactions transform the heterocyclic core into a functionalized acyclic structure. researchgate.net Pericyclic reactions, such as reverse electrocyclic ring opening, represent another theoretical pathway for ring cleavage, typically induced by heat or light, which converts a sigma bond within the ring into a pi bond, leading to an open-chain isomer. libretexts.orgmsu.edu

Modification of the core heterocyclic structure by replacing the oxygen atom with another heteroatom is a common strategy in medicinal chemistry and materials science to fine-tune a molecule's physicochemical and pharmacological properties. vulcanchem.comnih.gov For the oxane ring system, the oxygen atom could theoretically be replaced by other heteroatoms, such as sulfur to form a thiane (B73995) derivative or nitrogen to form a piperidine (B6355638) derivative.

This type of structural modification allows for the creation of novel analogs with potentially different biological activities or material properties. vulcanchem.com The synthesis of such analogs would require a de novo ring synthesis rather than a direct transformation of the pre-existing oxane ring. The resulting heterocyclic structures are named according to established nomenclature systems, such as the Hantzsch-Widman system for rings up to ten members. qmul.ac.uk The ability to create these analogs is a key tool for exploring structure-activity relationships. vulcanchem.comgoogle.com

Selected Named Reactions and Rearrangements Relevant to Analogous Systems

While specific named reactions for this compound are not extensively documented, its structure as a β-diketone analog makes it relevant to several classic organic reactions. Understanding these reactions provides insight into the potential reactivity of this compound and its derivatives.

The Baker–Venkataraman rearrangement is the base-catalyzed conversion of an ortho-acyloxyaryl ketone into a β-diketone. jkchemical.comambeed.com This reaction is a cornerstone in the synthesis of flavones and chromones. jkchemical.comuclan.ac.uk The mechanism involves the formation of an enolate by deprotonation at the α-carbon of the ketone, which then undergoes an intramolecular nucleophilic acyl substitution (a type of Claisen condensation) to yield the 1,3-diketone. uclan.ac.ukorganic-chemistry.org

While this compound is already a β-diketone (existing in tautomeric equilibrium with its enol form), the principles of the Baker–Venkataraman rearrangement are fundamental to the synthesis of its core structure. The formation of such 1,3-dicarbonyl systems via intramolecular acyl transfer is a key synthetic concept. An analogous reaction could be envisioned in a precursor to this compound, for example, an enol ester of a simpler oxanone. The stability and reactivity of the β-diketone moiety in this compound are directly related to the chemistry exploited in the Baker–Venkataraman rearrangement.

Table 2: Overview of the Baker-Venkataraman Rearrangement

| Feature | Description | Reference |

| Reactant | o-Acyloxyaryl ketone | jkchemical.com |

| Reagent | Base (e.g., KOH, NaH) | jkchemical.com |

| Product | 1,3-Diketone | ambeed.comorganic-chemistry.org |

| Mechanism | Intramolecular Claisen Condensation | uclan.ac.uk |

| Application | Synthesis of flavones, chromones | uclan.ac.uk |

The Benzilic Acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base. mychemblog.comwikipedia.org First reported by Justus von Liebig in 1838, this reaction works for a variety of aromatic, aliphatic, and heterocyclic substrates. wikipedia.org A key feature of this reaction when applied to cyclic α-diketones is that it proceeds with ring contraction. wikipedia.orgchemistry-reaction.comrsc.org

The mechanism begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons to form a tetrahedral intermediate. mychemblog.com This is followed by a 1,2-migration of an adjacent alkyl or aryl group, leading to the rearranged carboxylate, which is protonated upon acidic workup. chemistry-reaction.comrsc.org

For this compound, this rearrangement is not directly applicable as it is not a 1,2-diketone. However, if a derivative were synthesized, for example, by oxidation to introduce a carbonyl group at the C-2 or C-5 position adjacent to an existing ketone, the resulting α-dicarbonyl or β-dicarbonyl system could be susceptible to rearrangements. Specifically, a hypothetical 3-benzoyl-oxan-2,4-dione could potentially undergo a Benzilic Acid-type rearrangement. If a 1,2-diketone derivative were formed at the C3 and C4 positions, it would likely undergo a base-induced ring contraction to yield a five-membered tetrahydrofuran (B95107) ring bearing a carboxylic acid group. This highlights a potential pathway for skeletal reorganization of the oxane ring system. wikipedia.orgrsc.org

In-depth Analysis of this compound Reveals a Gap in Current Chemical Literature

A comprehensive review of available scientific databases and chemical literature has revealed a significant lack of specific research pertaining to the chemical reactivity and transformations of the compound this compound. Despite extensive searches for detailed research findings, including chemo- and regioselective transformations, no dedicated studies, data tables, or specific experimental results for this particular molecule could be identified.

The structure of this compound, featuring a tetrahydropyran-4-one core with a benzoyl group at the C3 position, places it within the family of cyclic β-dicarbonyl compounds. This structural motif suggests a rich potential for chemical reactivity. In theory, the compound possesses multiple reactive sites: the two carbonyl groups (one cyclic ketone and one acyclic ketone) and the enolizable α-protons. This would typically allow for a variety of transformations, including nucleophilic additions, alkylations, and condensations, with the potential for chemo- and regioselectivity challenges.

General principles of organic chemistry suggest that the reactivity of this compound would be governed by the relative electrophilicity of the two carbonyl carbons and the acidity of the α-protons. Nucleophilic attack could, in principle, occur at either carbonyl group. The selectivity of such an attack would likely be influenced by steric hindrance and the electronic nature of the nucleophile and reaction conditions. For instance, sterically hindered nucleophiles might preferentially attack the less hindered benzoyl carbonyl, while smaller nucleophiles might show less selectivity.

Furthermore, the presence of enolizable protons between the two carbonyl groups suggests that this compound can form an enolate under basic conditions. This enolate could then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations. The regioselectivity of these reactions would be a key point of investigation.

Further research into the synthesis and reactivity of this compound is required to elucidate its chemical behavior and potential applications.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁷O NMR)

One-dimensional NMR spectra are fundamental for identifying the types and numbers of chemically distinct nuclei.

¹H NMR: Would reveal the number of different proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting patterns due to neighboring protons). This would help to map out the proton arrangement on the oxanone ring and the benzoyl group.

¹³C NMR: Would indicate the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and benzoyl groups, and the carbons of the oxane ring and the phenyl group.

¹⁷O NMR: While less common, could provide direct information about the oxygen atoms in the ether linkage and the two carbonyl groups, offering insights into their electronic environments.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, showing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, definitively assigning protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular skeleton, including the connection between the benzoyl group and the oxanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule.

A detailed analysis of these correlations is not possible without the actual spectra.

Dynamic NMR Studies for Conformational Analysis

The oxan-4-one ring is not planar and can exist in various conformations, such as chair or boat forms. Dynamic NMR studies, performed at different temperatures, would be necessary to investigate the conformational dynamics of the ring and any restricted rotation around the bond connecting the benzoyl group. Such studies would provide information on the energy barriers between different conformations.

Solid-State NMR Applications

Solid-state NMR would be employed to study the structure of 3-Benzoyloxan-4-one in the solid phase. This technique can provide information about the molecular packing in the crystal lattice and can detect the presence of different polymorphs.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A table of expected IR absorptions would include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ketone in ring) | ~1715-1730 | Stretching vibration |

| C=O (Benzoyl) | ~1680-1700 | Stretching vibration, potentially lowered due to conjugation with the phenyl ring |

| C-O-C (Ether in ring) | ~1050-1150 | Asymmetric stretching vibration |

| C-H (Aromatic) | ~3000-3100 | Stretching vibrations |

| C=C (Aromatic) | ~1450-1600 | Stretching vibrations |

Without experimental verification, these remain theoretical predictions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₁₂O₃), the exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

| Ion Type | Elemental Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | [C₁₂H₁₃O₃]⁺ | 205.08592 |

| [M+Na]⁺ | [C₁₂H₁₂O₃Na]⁺ | 227.06786 |

| [M]⁺˙ | [C₁₂H₁₂O₃]⁺˙ | 204.07809 |

This interactive table outlines the expected exact masses for common adducts of this compound. Experimental observation of one of these values with a high degree of accuracy (typically within 5 ppm) would strongly confirm the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation. Analyzing the resulting fragment ions provides detailed structural information.

For this compound, key fragmentation pathways would be expected to involve the cleavage of the bonds adjacent to the carbonyl groups. Predicted major fragments would include:

Benzoyl Cation ([C₇H₅O]⁺): A highly stable fragment with an expected m/z of 105.0334, resulting from the cleavage of the bond between the benzoyl group and the oxane ring. This is often a dominant peak for benzoyl-containing compounds.

Loss of Benzene (B151609) ([M-C₆H₆]⁺˙): Fragmentation could lead to the loss of a neutral benzene molecule, yielding a fragment ion.

Ring Cleavage Fragments: Fragmentation of the oxane ring itself would produce a series of smaller ions, providing evidence for the heterocyclic core structure.

Mapping these fragmentation patterns would allow for the conclusive identification of the benzoyl substituent and the oxanone core, confirming their connectivity.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis would unequivocally determine:

Molecular Connectivity: Confirming the exact bonding arrangement of all atoms.

Conformation: Revealing the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the benzoyl group relative to the ring.

Stereochemistry: If chiral centers were present, their absolute configuration could be determined.

Intermolecular Interactions: Detailing how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

A hypothetical table of crystallographic data that would be generated from such an analysis is presented below.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/Unit Cell) | Integer value (e.g., 4) |

| Calculated Density | g/cm³ |

| R-factor | Value indicating goodness of fit |

This interactive table shows the parameters that would define the crystal structure of this compound.

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline sample rather than a single crystal. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. The primary application for this compound would be in the study of polymorphism—the ability of a compound to exist in multiple different crystal forms. Each polymorph would have a unique PXRD pattern, and the technique could be used to identify and quantify different forms in a bulk sample, which is critical in materials science and pharmaceutical development.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its chromophoric systems and, in the case of chiral molecules, its stereochemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the key structural feature influencing its UV-Vis spectrum is the β-dicarbonyl moiety within the oxanone ring, conjugated with the benzoyl group's phenyl ring. This extended π-system is expected to give rise to distinct absorption bands.

The electronic spectrum of this compound is influenced by keto-enol tautomerism, a common characteristic of β-dicarbonyl compounds. rsc.org In solution, an equilibrium exists between the diketo form and the enol form. The enol tautomer is often stabilized by intramolecular hydrogen bonding and an extended conjugated system, leading to a strong absorption band at a longer wavelength (π → π* transition). rsc.org The diketo form typically exhibits a weaker absorption at a shorter wavelength, corresponding to an n → π* transition of the carbonyl groups. masterorganicchemistry.com

The position and intensity of these absorption bands are highly sensitive to the solvent's polarity. rsc.org In nonpolar solvents, the enol form is generally favored, resulting in a more prominent long-wavelength absorption. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond of the enol, shifting the equilibrium toward the diketo form.

Detailed research findings on analogous benzoyl-substituted heterocyclic ketones and β-diketones like benzoylacetone (B1666692) (1-phenylbutane-1,3-dione) show characteristic absorption maxima. nih.govwikipedia.org The enol form of benzoylacetone, for example, displays a strong absorption peak in the 300-350 nm range, attributed to the π → π* transition of the conjugated system. rsc.org The less intense n → π* transition of the carbonyl groups is typically observed in the 270-290 nm region. masterorganicchemistry.com Based on these analogous systems, the expected UV-Vis absorption data for this compound are summarized in the table below.

Table 1: Representative UV-Vis Absorption Data for this compound based on Analogous Compounds

| Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* (Enol form) | 310 - 350 | 10,000 - 25,000 | Cyclohexane |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org While this compound itself is achiral, the introduction of a chiral center would make its derivatives amenable to CD analysis. This technique is exceptionally sensitive to the stereochemical arrangement of atoms, particularly in the vicinity of a chromophore. youtube.com

A chiral derivative of this compound could be synthesized, for instance, through an asymmetric alkylation at the C5 position of the oxanone ring, adjacent to the carbonyl group. Such reactions can be catalyzed by chiral Brønsted acids or other asymmetric catalysts to yield enantiomerically enriched products. nsf.gov

Once a chiral derivative is synthesized, its CD spectrum would exhibit positive or negative signals (known as Cotton effects) in the regions of the molecule's electronic absorptions. youtube.com For a chiral derivative of this compound, Cotton effects would be expected to correspond to the n → π* and π → π* transitions of the benzoyl and ketone chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter(s) and the conformation of the molecule. nih.gov Theoretical calculations can be combined with experimental CD data to definitively assign the absolute stereochemistry of the chiral derivative. researchgate.net

Specialized Characterization Methods

Beyond standard spectroscopic techniques, specialized methods can provide unique information about the elemental composition, surface properties, and electronic structure of a molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide a detailed analysis of the carbon and oxygen environments. The core-level binding energies of C 1s and O 1s electrons are sensitive to the local chemical environment, including oxidation state and bonding to electronegative atoms. eag.com For instance, the carbon atoms in the molecule exist in several distinct chemical states: C-C/C-H (aliphatic and aromatic), C-O (ether linkage in the oxane ring), and C=O (ketone and benzoyl carbonyls). Each of these will give rise to a C 1s peak at a characteristic binding energy. Similarly, the oxygen atoms in the ether and the two carbonyl groups will be distinguishable in the O 1s spectrum.

By deconvoluting the high-resolution C 1s and O 1s spectra, the relative abundance of each type of carbon and oxygen can be determined, confirming the structural integrity of the compound. This is particularly useful for analyzing the purity and chemical state of thin films or surface-adsorbed layers of the compound.

Table 2: Predicted Core-Level Binding Energies for this compound

| Atom | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C (aromatic), C-H | ~284.8 |

| Carbon | C 1s | C-O (oxane ring) | ~286.0 |

| Carbon | C 1s | C=O (ketone & benzoyl) | 288.0 - 290.0 |

| Oxygen | O 1s | C-O-C (oxane ring) | ~532.5 |

Note: These are representative values; actual binding energies can be influenced by charging effects and require calibration to a reference, such as the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com

Mössbauer Spectroscopy for Specific Elemental Analysis

Mössbauer spectroscopy is a highly specific technique that probes the nuclear environment of certain isotopes by observing the resonant absorption and emission of gamma rays. nih.gov Its application is limited to elements possessing a Mössbauer-active nuclide, with iron-57 (B1207913) (⁵⁷Fe) being the most common subject of study in chemistry. rsc.org

For the parent compound, this compound (C₁₂H₁₀O₃), Mössbauer spectroscopy is not an applicable characterization technique. The molecule is composed of carbon, hydrogen, and oxygen, none of which have isotopes suitable for conventional Mössbauer analysis.

However, the technique would become highly relevant for the "specific elemental analysis" of a derivative of this compound that has been functionalized to include a Mössbauer-active element. For example, as a β-diketonate-like ligand, this compound could be used to chelate with an iron salt (e.g., FeCl₃) to form an iron(III) complex. rsc.org

In such a hypothetical [Fe(this compound)₃] complex, ⁵⁷Fe Mössbauer spectroscopy could provide precise information about the iron center. The key parameters obtained from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): This parameter provides information about the oxidation state and spin state of the iron nucleus. For a high-spin iron(III) complex with oxygen ligation, the isomer shift is expected to be in the range of 0.3-0.5 mm/s (relative to iron foil). nih.gov

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔEQ indicates a distortion from a perfect cubic symmetry around the iron atom, providing insights into the geometry of the coordination sphere. rsc.orgrsc.org

Therefore, while inapplicable to the title compound itself, Mössbauer spectroscopy serves as a powerful tool for characterizing organometallic derivatives containing specific elements like iron.

Computational and Theoretical Investigations of 3 Benzoyloxan 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular-level characteristics of organic compounds. kaznu.kzresearchgate.net Methods like DFT with the B3LYP functional combined with basis sets such as 6-31G(d,p) are commonly employed to optimize molecular geometry and calculate various electronic properties. epstem.netaun.edu.eg

A primary step in the computational investigation of 3-Benzoyloxan-4-one would be the optimization of its geometric structure to find the lowest energy arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

For the tetrahydropyran-4-one ring, the C-O and C-C bond lengths are expected to be typical for saturated heterocyclic systems. The introduction of a ketone at the C4 position and a benzoyl group at the C3 position significantly influences the electronic distribution. The oxygen atoms of the ether, the ketone, and the benzoyl group are highly electronegative, leading to a polarized molecule. A Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around these oxygen atoms, indicating regions susceptible to electrophilic attack, while areas around the hydrogen atoms would show positive potential (blue), indicating sites for nucleophilic interaction.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative, based on analogous structures)

| Parameter | Predicted Value | Description |

|---|---|---|

| C4=O Bond Length | ~1.21 Å | Typical for a ketone carbonyl group. |

| C3-C(benzoyl) Bond Length | ~1.50 Å | Single bond between an sp³ carbon and an sp² carbonyl carbon. |

| C(benzoyl)=O Bond Length | ~1.23 Å | Carbonyl bond length within the benzoyl group. |

| Ring C-O Bond Lengths | ~1.43 Å | Standard for an ether linkage in a saturated ring. |

Frontier Molecular Orbital (FMO) theory is a fundamental model used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwpmucdn.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. epstem.net

For this compound, the HOMO is expected to be localized primarily on the benzoyl group and the oxygen atom of the pyran ring, which are the most electron-rich regions. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl carbons of both the ketone and the benzoyl moiety, representing the most probable sites for nucleophilic attack. youtube.comresearchgate.net The presence of two electron-withdrawing carbonyl groups would be expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor.

Table 2: Representative FMO Energies from DFT Calculations on Analogous Ketones (Illustrative)

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.5 to -2.5 eV | Indicates electron-accepting capability. |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. For this compound, strong absorption bands corresponding to the C=O stretching vibrations of the ring ketone and the benzoyl ketone would be predicted. These would likely appear in the 1680-1720 cm⁻¹ region. C-O-C stretching vibrations of the ether group would also be a prominent feature. epstem.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations would predict distinct signals for the protons and carbons in different chemical environments. For instance, the protons on the carbon adjacent to the benzoyl group (C3) would be deshielded, appearing at a lower field in the ¹H NMR spectrum. Similarly, the carbonyl carbons (C4 and the benzoyl C=O) would be expected to have chemical shifts in the range of 190-210 ppm in the ¹³C NMR spectrum. kaznu.kzresearchgate.net

Conformational Analysis and Energetic Landscapes

The flexibility of the six-membered oxane ring and the rotation of the benzoyl group mean that this compound can exist in multiple conformations. Computational methods are used to map the potential energy surface and identify the most stable conformers and the energy barriers between them.

Like cyclohexane, the tetrahydropyran (B127337) ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov Computational studies on the parent tetrahydropyran and its derivatives consistently show that the "chair" conformation is the most stable, with "twist-boat" and "boat" conformations existing at higher energies. researchgate.netacs.org

For this compound, the chair conformation would be the global energy minimum. researchgate.net In this conformation, the bulky benzoyl substituent at the C3 position would strongly prefer to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the most stable conformer is predicted to be a chair with the benzoyl group in the equatorial position. The energy difference between the chair and the next lowest energy conformer, likely a twist-boat, is typically calculated to be several kcal/mol. researchgate.netacs.org

Table 3: Relative Energies of Tetrahydropyran Conformers (Illustrative Data)

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0.00 | Most Stable |

| Twist-Boat | 5.5 - 6.0 | Less Stable |

The rotation around the single bond connecting the benzoyl group to the C3 atom of the oxane ring is not free. A rotational barrier exists due to steric hindrance and electronic effects. youtube.com This barrier can be computationally investigated by performing a relaxed potential energy surface scan, where the dihedral angle defining the rotation is varied incrementally and the energy is calculated at each step.

The energy profile would likely show two minima corresponding to stable conformations and two maxima representing the transition states. The rotational barrier is the energy difference between the lowest energy conformer and the highest energy transition state. nih.gov The transition state likely occurs when the planar benzoyl group is eclipsed with a substituent or hydrogen on the adjacent C2 or C4 atoms of the ring, maximizing steric repulsion. researchgate.netnih.gov The height of this barrier, typically in the range of 2-10 kcal/mol for similar systems, determines the rate of interconversion between rotational isomers (rotamers) at a given temperature. nih.govrsc.org

Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical transformations. Computational approaches are instrumental in mapping out the potential energy surfaces of reactions.

Molecular Modeling and Docking Studies (excluding biological outcomes)

Molecular modeling techniques can offer detailed information about the three-dimensional structure and electronic properties of this compound. Methods like DFT can be used to calculate optimized geometries, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its potential for undergoing various types of reactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design, non-biological applications include studying interactions with materials, catalysts, or other small molecules. For this compound, docking studies could be used to investigate its potential binding modes and intermolecular interactions with various host molecules or surfaces, providing information on non-covalent forces such as hydrogen bonding and van der Waals interactions.

Derivatization and Applications in Synthetic Chemistry

Synthesis of Novel Structural Analogs and Derivatives

The generation of new molecules from 3-Benzoyloxan-4-one can be systematically approached by modifying its core components: the benzoyl substituent, the oxane ring itself, or by using the entire structure to engage in reactions that introduce new heterocyclic systems.

The aromatic ring of the benzoyl group is a prime target for modification, allowing for the fine-tuning of steric and electronic properties. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the phenyl ring. For instance, nitration, halogenation, and Friedel-Crafts alkylation or acylation can yield a library of derivatives. The resulting substituted benzoyl-oxanone analogs can then be used in further synthetic applications. The existence of derivatives such as 3-(4-Methylbenzoyl)tetrahydro-4H-pyran-4-one and 3-(3,5-Dimethylbenzoyl)tetrahydro-4H-pyran-4-one confirms that such modifications are synthetically accessible bldpharm.com.

Furthermore, the carbonyl of the benzoyl group can undergo a range of classic reactions. Reduction, for example, using sodium borohydride (B1222165), would yield the corresponding secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities. Reaction with Grignard or organolithium reagents would lead to tertiary alcohols, expanding the carbon skeleton.

| Modification Type | Reagents/Conditions | Potential Product |

| Aromatic Nitration | HNO₃, H₂SO₄ | 3-(Nitrobenzoyl)oxan-4-one |

| Aromatic Halogenation | Br₂, FeBr₃ | 3-(Bromobenzoyl)oxan-4-one |

| Carbonyl Reduction | NaBH₄, MeOH | 3-(Hydroxy(phenyl)methyl)oxan-4-one |

| Grignard Reaction | R-MgBr, Et₂O | 3-(Alkyl/Aryl(hydroxy)phenylmethyl)oxan-4-one |

This table presents plausible transformations based on standard organic chemistry principles, with specific examples noted in the text.

Cycloaddition reactions are powerful tools for constructing ring systems with high efficiency and stereocontrol. mdpi.com The this compound scaffold can participate in these reactions in several ways. The enone functionality within the molecule makes it a potential dienophile in Diels-Alder reactions, a [4+2] cycloaddition, for forming six-membered rings. researchgate.net

More significantly, the molecule can act as a precursor to a 1,3-dipole for [3+2] cycloaddition reactions, which are highly effective for synthesizing five-membered heterocycles. mdpi.com For example, conversion of the ketone at the 4-position to a hydrazone, followed by oxidation, could generate a diazo compound. This intermediate could then undergo an intramolecular 1,3-dipolar cycloaddition if an appropriate dipolarophile is present elsewhere on the molecule, or it could react with external dipolarophiles.

While direct examples involving this compound are not extensively documented, analogous systems demonstrate the feasibility of such transformations. For instance, tetrahydropyran-4-one has been shown to participate in imino-Diels-Alder reactions to create fused pyridine (B92270) rings. beilstein-journals.org Similarly, dihydropyrans with acyl substituents undergo cycloaddition reactions with electron-deficient dienophiles. chim.it These precedents suggest that this compound is a promising candidate for constructing complex polycyclic systems containing additional heterocyclic rings. Dearomative (4+3) cycloaddition reactions of similar heterocyclic systems, such as 3-alkenylindoles, with oxyallyl cations have been used to furnish complex cyclohepta[b]indoles, highlighting the potential for building seven-membered rings. uchicago.edu

The hydrogens on the oxane ring, particularly those alpha to the carbonyl groups (at C-2, C-3, and C-5), are susceptible to deprotonation by a suitable base to form enolates. These enolates can then be trapped by various electrophiles, leading to a wide range of derivatives.

Alkylation, by treating the enolate with an alkyl halide, can introduce new carbon substituents. This is a common strategy for building molecular complexity. The regioselectivity of this reaction (i.e., which alpha-hydrogen is removed) can often be controlled by the choice of base, solvent, and temperature. For example, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures often favors the formation of the kinetic enolate, while a smaller base at higher temperatures can lead to the thermodynamic enolate.

The enolate can also react with other electrophiles, such as aldehydes (in an aldol (B89426) reaction) or acyl chlorides, to install hydroxylated or dicarbonyl functionalities, respectively.

| Derivatization Reaction | Position | Reagents | Potential Outcome |

| Alkylation | C-3 | 1. LDA, THF, -78°C; 2. R-X | Introduction of an alkyl group at the C-3 position |

| Aldol Addition | C-5 | 1. NaH, THF; 2. R-CHO | Formation of a β-hydroxy ketone at the C-5 position |

| Acylation | C-2/C-6 | 1. Base; 2. R-COCl | Introduction of a new acyl group |

This table illustrates potential derivatizations of the oxane ring based on the known reactivity of tetrahydropyran-4-ones.

This compound as a Key Synthon in Organic Synthesis

Beyond the synthesis of its direct derivatives, this compound serves as a versatile starting material—a synthon—for constructing more elaborate molecular architectures.

The inherent reactivity of this compound allows it to be a precursor for a variety of other heterocyclic systems through ring-transformation reactions. For example, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazole-fused or pyrazole-linked tetrahydropyrans. Similarly, treatment with hydroxylamine (B1172632) could yield isoxazole (B147169) derivatives.

A particularly powerful approach is the use of the oxane ring as a template that is later cleaved or rearranged. For example, a reaction of 6-benzoyl-3,4-dihydro-(2H)-pyran with glycerol (B35011) and catalytic acid leads to the formation of a complex trioxabicyclo[3.3.1]nonane system. semanticscholar.org This demonstrates how the pyran ring can direct the assembly of intricate polycyclic ethers. Such strategies could be employed to transform this compound into novel oxygen-containing heterocyclic frameworks.

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products in a single operation, minimizing waste and purification steps. ajol.info The multiple functional groups of this compound make it an ideal candidate for such processes.

For example, a multicomponent reaction involving this compound, an amine, and a third component could rapidly generate highly substituted, drug-like molecules. An analogous process, the Kozlov-Wang MCR, utilizes tetrahydropyran-4-one, an aromatic aldehyde, and an arylamine with an iodine catalyst to construct ring-fused pyridines through an imino-Diels-Alder sequence. beilstein-journals.org The presence of the additional benzoyl group in this compound offers a further point of diversity for such reactions.

Similarly, cascade reactions, where one transformation triggers the next, can be designed starting from this synthon. chemicalbook.com A Michael addition to the enone system, for instance, could be designed to unmask a functional group that then undergoes an intramolecular cyclization, all in one pot. The reaction of benzoylacetone (B1666692) with aldehydes and malononitrile (B47326) to produce complex pyran derivatives is a well-established MCR, illustrating how the β-dicarbonyl motif, present in the enol form of this compound, is a powerful driver for such transformations. ajol.info

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

The user's instructions required a thorough and scientifically accurate article focusing solely on "this compound" within a highly specific outline. This includes:

Methodologies for Targeted Chemical Space Exploration

While general principles and examples of these concepts exist for other well-studied compounds wikipedia.orgnih.govsigmaaldrich.comchimia.ch, no literature could be found that directly investigates "this compound" in these contexts. Generating content without specific, verifiable research on this molecule would result in an article that is speculative and does not meet the required standards of scientific accuracy.

Therefore, the creation of an authoritative article with detailed research findings and data tables as requested is not possible at this time. Further research on "this compound" would need to be published and made accessible before such a document could be accurately composed.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 3-Benzoyloxan-4-one and its derivatives will likely focus on green and sustainable chemistry principles. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research could explore catalytic, atom-economical reactions to construct the oxanone ring system.

Key areas for development include:

Catalytic Cyclization Reactions: Employing transition metal catalysts or organocatalysts to facilitate the cyclization of linear precursors under mild conditions. This approach could offer high yields and stereoselectivity, minimizing the need for protecting groups and reducing the number of synthetic steps.

Renewable Starting Materials: Investigating the use of bio-based feedstocks to derive the necessary precursors for this compound synthesis. This would significantly decrease the environmental footprint of the synthetic process.

Solvent Minimization and Alternative Media: Exploring reactions in environmentally benign solvents, such as water or supercritical fluids, or even under solvent-free conditions to reduce volatile organic compound (VOC) emissions.

| Synthetic Strategy | Potential Advantages |

| Catalytic Cyclization | High efficiency, stereocontrol, reduced waste |

| Renewable Feedstocks | Lower environmental impact, sustainability |

| Green Solvents | Reduced VOCs, improved safety |

Exploration of Undiscovered Reactivity Patterns

A deeper understanding of the reactivity of the this compound scaffold is crucial for its application in medicinal chemistry and materials science. The presence of a ketone, an ether linkage, and a benzoyl group offers multiple sites for chemical modification. Future research should aim to uncover novel transformations of this heterocyclic system. This could involve exploring its behavior under various reaction conditions, such as photoredox catalysis or electrosynthesis, to access new chemical space. Investigating the reactivity of the enolate formed at the C2 position, for instance, could lead to a variety of functionalized derivatives.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering enhanced control, safety, and efficiency. soci.orgnih.govresearchgate.netyoutube.comdtu.dk Applying these technologies to the synthesis of this compound could enable rapid optimization of reaction conditions and the creation of compound libraries for screening purposes.

An automated flow setup could allow for:

Precise control over reaction parameters such as temperature, pressure, and residence time.

Safe handling of reactive intermediates.

Telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates.

Advanced Characterization of Intermediates and Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new reactivity. Future research will likely employ advanced spectroscopic and analytical techniques to identify and characterize transient intermediates in the formation and reactions of this compound. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, coupled with computational modeling, can provide detailed insights into reaction pathways. This knowledge is invaluable for rationally designing more efficient and selective synthetic methods.

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.govmdpi.com Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, stability, and spectroscopic properties of this compound and its hypothetical derivatives. This in-silico approach can guide experimental efforts by identifying promising synthetic targets with desired chemical properties, thereby accelerating the discovery process and reducing the reliance on trial-and-error experimentation. For instance, computational screening could identify derivatives with specific electronic properties or conformational preferences, making them suitable candidates for particular applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.